6-Chloro-4-hydrazino-8-methylquinoline hydrochloride 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172722-59-6
VCID: VC15940855
InChI: InChI=1S/C10H10ClN3.ClH/c1-6-4-7(11)5-8-9(14-12)2-3-13-10(6)8;/h2-5H,12H2,1H3,(H,13,14);1H
SMILES:
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride

CAS No.: 1172722-59-6

Cat. No.: VC15940855

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride - 1172722-59-6

Specification

CAS No. 1172722-59-6
Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name (6-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C10H10ClN3.ClH/c1-6-4-7(11)5-8-9(14-12)2-3-13-10(6)8;/h2-5H,12H2,1H3,(H,13,14);1H
Standard InChI Key LGBBFAMZUMNJES-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C(C=CN=C12)NN)Cl.Cl

Introduction

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a complex organic compound with a molecular formula of C10H10ClN3.HCl and a molecular weight of approximately 244.12 g/mol . It belongs to the quinoline class, which is a bicyclic aromatic compound containing nitrogen. The presence of the hydrazino group (-NH-NH2) and chlorine atom contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

Several synthesis methods have been developed for 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride, although specific detailed procedures are not widely documented in the available literature. Generally, quinoline derivatives are synthesized through reactions involving the formation of the quinoline ring, followed by the introduction of functional groups such as chlorine and hydrazino groups.

Biological Activities and Applications

6-Chloro-4-hydrazino-8-methylquinoline hydrochloride is primarily used in biochemical research, particularly in proteomics. Its biological activities are attributed to the functional groups present in its structure. While specific biological activity data for this compound is limited, quinoline derivatives are known for their diverse pharmacological properties, including potential anticancer, antiviral, and antimicrobial effects .

Comparison with Similar Compounds

Other compounds with similar quinoline structures, such as 8-Chloro-4-hydrazino-6-methylquinoline hydrochloride, may exhibit different biological activities due to variations in their molecular structure . For example, the position of the methyl group can influence the compound's reactivity and biological efficacy.

CompoundStructural FeaturesUnique Characteristics
6-Chloro-4-hydrazino-8-methylquinoline hydrochlorideQuinoline with Cl at 6-position, hydrazino at 4-position, methyl at 8-positionPotential biological activities in proteomics
8-Chloro-4-hydrazino-6-methylquinoline hydrochlorideSimilar quinoline structure; different methyl positionMay exhibit different biological activities
4-Hydrazinobenzoic AcidContains a carboxylic acid group; no chlorineKnown for its role in dye synthesis

Research and Development

Research on quinoline derivatives, including 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride, is ongoing due to their potential applications in drug development and biochemical research. The compound's unique functional groups make it a valuable tool for studying protein interactions and enzymatic activities.

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